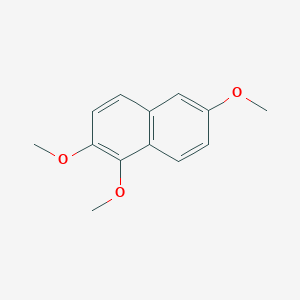

1,2,6-Trimethoxynaphthalene

Beschreibung

1,2,6-Trimethoxynaphthalene is a polycyclic aromatic hydrocarbon derivative featuring a naphthalene core substituted with three methoxy (-OCH₃) groups at the 1-, 2-, and 6-positions. The additional methoxy group in this compound likely increases molecular weight (estimated ~212.23 g/mol for C₁₃H₁₄O₃) and polarity compared to dimethoxy or monomethoxy derivatives, influencing solubility, reactivity, and biological activity.

Eigenschaften

IUPAC Name |

1,2,6-trimethoxynaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-14-10-5-6-11-9(8-10)4-7-12(15-2)13(11)16-3/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHZACTONCWMCNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

1,2,6-Trimethoxynaphthalin kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Ansatz beinhaltet die Methylierung von 1,2,6-Trihydroxynaphthalin unter Verwendung von Methyliodid in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion findet typischerweise in einem organischen Lösungsmittel wie Aceton oder Dimethylsulfoxid (DMSO) unter Rückflussbedingungen statt.

Eine weitere Methode beinhaltet die Verwendung eines regiospezifischen Zucker-O-Methyltransferase-Enzyms aus Nocardia sp. Stamm CS682. Dieses Enzym katalysiert die Methylierung spezifischer Hydroxylgruppen am Naphthalinring, was zur Bildung von 1,2,6-Trimethoxynaphthalin führt .

Industrielle Produktionsmethoden

Die industrielle Produktion von 1,2,6-Trimethoxynaphthalin kann großtechnische Methylierungsreaktionen umfassen, die ähnliche Methoden wie oben beschrieben verwenden. Die Wahl der Reagenzien und Bedingungen würde auf Kosteneffizienz und Ausbeute optimiert werden. Durchflussreaktoren und andere fortschrittliche Techniken können eingesetzt werden, um die Effizienz des Prozesses zu verbessern.

Analyse Chemischer Reaktionen

Reaktionstypen

1,2,6-Trimethoxynaphthalin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinone oder andere sauerstoffhaltige Derivate zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung von teilweise oder vollständig hydrierten Derivaten führen.

Substitution: Elektrophile aromatische Substitutionsreaktionen können verschiedene Substituenten in den Naphthalinring einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.

Substitution: Reagenzien wie Brom (Br2) oder Salpetersäure (HNO3) können für Halogenierungs- bzw. Nitrierungsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Naphthochinonen oder anderen sauerstoffhaltigen Naphthalinderivaten.

Reduktion: Bildung von Dihydro- oder Tetrahydroderivaten.

Substitution: Bildung von halogenierten, nitrierten oder anderen substituierten Naphthalinverbindungen.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1. Organic Synthesis:

1,2,6-Trimethoxynaphthalene serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for selective reactions that can lead to the formation of complex molecules. For example, it can be utilized in the synthesis of functionalized naphthalene derivatives which are essential in the production of dyes and pharmaceuticals.

2. Catalysis:

Research has shown that this compound can be involved in catalytic processes. In one study, modifications to zeolite catalysts using this compound improved selectivity and stability for reactions involving naphthalene methylation. The incorporation of metal oxides into zeolite frameworks has been explored to enhance catalytic performance for producing dimethylnaphthalenes from naphthalene .

Material Science

3. Polymer Chemistry:

The compound is also investigated for its potential use in polymer chemistry. It can act as a monomer or additive in the formulation of polymers with enhanced thermal stability and mechanical properties. Its methoxy groups contribute to the solubility and processability of polymer blends, making it a candidate for high-performance materials.

4. Light-Emitting Diodes (LEDs):

Recent studies have indicated that derivatives of this compound exhibit promising photophysical properties suitable for application in organic light-emitting diodes (OLEDs). The electronic properties of this compound allow it to function effectively as a light-emitting layer due to its ability to facilitate charge transport and emit light efficiently .

Environmental Applications

5. Environmental Monitoring:

this compound has been studied for its role as an environmental contaminant and its behavior in biological systems. Its metabolic pathways have been investigated using microbial strains such as Sphingomonas paucimobilis, which can degrade methyl-substituted naphthalenes. Understanding these pathways is crucial for developing bioremediation strategies targeting polycyclic aromatic hydrocarbons (PAHs) in contaminated environments .

Case Studies

Wirkmechanismus

The mechanism of action of 1,2,6-trimethoxynaphthalene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. For example, it can act as a substrate for methyltransferase enzymes, leading to the formation of methylated derivatives with altered biological activities .

Vergleich Mit ähnlichen Verbindungen

2,6-Dimethoxynaphthalene

- Structure : Methoxy groups at positions 2 and 5.

- Molecular Formula : C₁₂H₁₂O₂; MW : 188.22 g/mol .

- Key Properties: Higher polarity than non-oxygenated naphthalenes, with solubility influenced by methoxy groups. suggests solubility parameters (e.g., 0.55–3.45 in unspecified units) and chromatographic retention factors (e.g., 0.81–1.22) .

- Applications : Used in analytical chemistry for ion-pair liquid chromatography (LC) due to its affinity for tetrabutylammonium counterions .

1-Methoxynaphthalene

Comparison Table :

Heterocyclic Analogs

highlights 1,2,6-thiadiazines and Appel’s salt (1,2,3-dithiazolium chloride), which share structural similarities in substituent positioning. Unlike the electron-donating methoxy groups in this compound, these heterocycles feature electron-withdrawing chlorine or sulfur atoms, leading to distinct reactivity patterns:

- Reactivity : Methoxy groups direct electrophilic substitution to specific ring positions, whereas chlorine in thiadiazines promotes nucleophilic displacement reactions .

- Applications : Thiadiazines are used in synthesizing agrochemicals, while methoxynaphthalenes are more common in pharmaceuticals and LC applications .

Toxicological and Environmental Behavior

- Toxicity : Methylnaphthalenes exhibit moderate toxicity (e.g., respiratory irritation, hemolytic anemia in rodents) . Methoxy derivatives may have lower volatility and different metabolic pathways due to increased polarity.

- Environmental Persistence : Methoxy groups could enhance biodegradability compared to methyl or halogenated derivatives, though data is lacking .

Biologische Aktivität

1,2,6-Trimethoxynaphthalene is a polycyclic aromatic hydrocarbon known for its complex structure and potential biological activities. This compound has garnered attention in various fields of research, particularly in medicinal chemistry, due to its diverse pharmacological properties.

Chemical Structure and Properties

This compound is characterized by three methoxy groups attached to the naphthalene backbone. The presence of these methoxy groups influences its solubility, reactivity, and biological interactions. Its molecular formula is , with a molecular weight of approximately 220.23 g/mol.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. In comparative studies, this compound demonstrated the ability to scavenge free radicals effectively, surpassing some traditional antioxidants in efficacy .

Anticancer Properties

Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of reactive oxygen species (ROS) and the activation of apoptotic pathways. For instance, a study highlighted its effectiveness against breast cancer cells by promoting cell cycle arrest and apoptosis .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It exhibited notable activity against a range of bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Case Studies

- Antioxidant Efficacy : A study compared the antioxidant activity of this compound with other naphthalene derivatives. The results indicated that it significantly reduced lipid peroxidation in vitro and increased the levels of endogenous antioxidants in treated cells .

- Anticancer Mechanisms : In a detailed examination involving human breast cancer cell lines (MCF-7), this compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors. This dual action led to enhanced cancer cell death rates compared to untreated controls.

- Antimicrobial Effects : A series of tests against common pathogens such as Staphylococcus aureus and Escherichia coli revealed that this compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics like gentamicin .

The biological activities of this compound can be attributed to several mechanisms:

- Redox Modulation : The methoxy groups enhance electron donation capabilities, allowing the compound to effectively neutralize free radicals.

- Enzyme Interaction : It may interact with various enzymes involved in metabolic pathways, influencing processes such as apoptosis and inflammation.

- Membrane Disruption : In microbial studies, it was observed that the compound could disrupt bacterial membranes leading to cell lysis.

Data Table: Biological Activities Summary

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Antioxidant | High | Free radical scavenging |

| Anticancer | Significant (e.g., MCF-7) | Induction of apoptosis |

| Antimicrobial | Moderate | Membrane disruption |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.